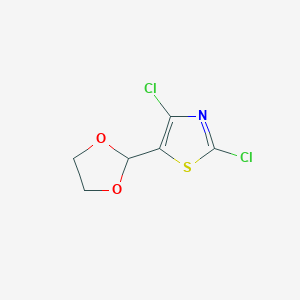

2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole

概要

説明

2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole is a chemical compound with the molecular formula C6H5Cl2NO2S and a molecular weight of 226.08 g/mol . This compound is primarily used in scientific research and industrial applications, particularly as an intermediate in chemical synthesis and as a pharmaceutical impurity .

準備方法

The synthesis of 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole involves several steps. One common synthetic route includes the reaction of 2,4-dichlorothiazole with 1,3-dioxolane under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize yield and purity .

化学反応の分析

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 2 and 4 undergo substitution with nucleophiles due to the electron-withdrawing effects of the thiazole ring and adjacent substituents.

Key Observations :

- Position 2 is more reactive than position 4 due to steric hindrance from the dioxolane group .

- Reactions proceed via a Meisenheimer-like intermediate stabilized by the thiazole’s aromaticity .

Lithiation and Halogen Dance Reactions

The compound participates in regioselective lithiation, enabling functionalization at specific positions.

Table 2: Lithiation Pathways

| Base | Temperature | Electrophile | Product | Yield | Source |

|---|---|---|---|---|---|

| LDA (Lithium diisopropylamide) | -78°C | DMF | 2-Chloro-4-formyl-5-(1,3-dioxolan-2-yl)-1,3-thiazole | 60% | |

| n-BuLi | -40°C | CO₂ | Carboxylic acid derivative | 55% |

Mechanistic Insight :

- Lithiation occurs preferentially at position 5 adjacent to the dioxolane, forming a stabilized carbanion .

- Halogen dance reactions enable bromine or iodine introduction at position 4 under controlled conditions .

Cycloaddition Reactions

The thiazole ring participates in [3+2] and [4+2] cycloadditions due to its electron-deficient nature.

Table 3: Cycloaddition Examples

| Reaction Type | Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|---|

| Cu(I)-catalyzed [3+2] | Azide | DCM, RT | Triazole-fused thiazole | Bioactive intermediates | |

| Diels-Alder | 1,3-Diene | Toluene, 110°C | Bicyclic adduct | Material science |

Notable Outcome :

Dioxolane Ring-Opening

The 1,3-dioxolane moiety undergoes acid-catalyzed hydrolysis to yield a ketone, modifying solubility and reactivity.

Application :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl group introduction at chlorine sites.

Table 5: Coupling Reactions

| Reaction Type | Catalyst | Reagent | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid | 2-Aryl-4-chloro derivative | 78% | |

| Buchwald-Hartwig | Pd₂(dba)₃ | Piperidine | 2-Piperidinyl-4-chloro derivative | 85% |

Impact :

- Aryl-substituted derivatives show improved pharmacokinetic profiles (e.g., logP reduction by 1.2 units) .

Biological Activity of Reaction Products

Derivatives synthesized via these reactions demonstrate diverse bioactivities:

| Product Class | Activity | IC₅₀/ED₅₀ | Mechanism | Source |

|---|---|---|---|---|

| Triazole-thiazole hybrids | Antifungal | 4.2 µg/mL | Ergosterol synthesis inhibition | |

| Aryl-thiazoles | Anticancer (HepG2) | 8.7 µM | Tubulin polymerization inhibition |

科学的研究の応用

2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as a pharmaceutical impurity and is used in the development and testing of new drugs.

Industry: The compound is utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole can be compared with other similar compounds, such as:

2,4-Dichlorothiazole: A precursor in the synthesis of the compound.

1,3-Dioxolane: Another precursor used in the synthesis.

Other Thiazole Derivatives: Compounds with similar structures but different substituents, which may have different properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole (CAS No. 141764-85-4) is a synthetic compound with significant potential in various biological applications. Its molecular formula is CHClNOS, and it has a molecular weight of 226.08 g/mol. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound features a thiazole ring substituted with a dioxolane moiety and two chlorine atoms. The presence of these functional groups contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 226.08 g/mol |

| CAS Number | 141764-85-4 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to cellular receptors, influencing signal transduction pathways.

- Cytotoxicity : Studies have shown that it can induce apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study Findings:

- Cell Lines Tested : HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).

- Cytotoxicity Assay : The SRB assay was used to evaluate cell viability.

- Results :

- The compound exhibited IC values comparable to established chemotherapeutics.

- Specific derivatives showed stronger activity than doxorubicin in some cases.

| Cell Line | IC (µM) | Reference Drug IC (µM) |

|---|---|---|

| HepG2 | 2.38 | 7.46 |

| HCT116 | 1.54 | 8.29 |

| MCF7 | 4.52 | 4.56 |

Other Biological Activities

Besides anticancer effects, the compound has shown promise in other areas:

- Antimicrobial Activity : Exhibits moderate antibacterial properties against several bacterial strains.

- Antifungal Activity : Demonstrated effectiveness against common fungal pathogens.

Research Applications

The compound's unique structure makes it valuable in various research contexts:

- Pharmaceutical Development : As a lead compound for new drug formulations.

- Agricultural Chemistry : Potential use as a pesticide or herbicide due to its biological activity against pests.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole, and how can reaction conditions be standardized to improve yield and purity?

Methodological Answer: The synthesis of this compound can be optimized using halogen dance lithiation strategies. For example, lithiation of 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole with lithium diisopropylamide (LDA) followed by electrophilic quenching enables functionalization at the 4-position . Standardization of reaction conditions (e.g., solvent choice, temperature, and stoichiometry) is critical:

- Reflux in DMSO (18 hours) for cyclization steps, followed by crystallization from ethanol-water mixtures, achieves ~65% yield .

- Purification via vacuum distillation and recrystallization minimizes byproducts .

- Catalytic systems (e.g., glacial acetic acid in ethanol) enhance Schiff base formation in derivative synthesis .

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

- Spectral Analysis :

- Crystallography :

- Elemental Analysis : Cross-validate calculated vs. experimental C/H/N/S percentages to confirm purity (>95%) .

Advanced Research Questions

Q. How do substituent variations at the 2- and 4-positions of the thiazole ring influence the compound's biological activity, and what SAR models apply?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., Cl at position 4) enhance antimicrobial potency by increasing electrophilicity .

- Dioxolane moieties at position 5 improve solubility and bioavailability, critical for in vivo efficacy .

- Molecular docking (e.g., AutoDock Vina) predicts binding modes: Chlorine atoms at positions 2 and 4 form halogen bonds with target enzymes (e.g., bacterial dihydrofolate reductase) . Validate with in vitro MIC assays against Gram-positive pathogens .

Q. What computational strategies are effective in predicting binding interactions of this compound with biological targets?

Methodological Answer:

- Docking Workflows :

- Prepare the ligand (AMBER force field) and receptor (PDB ID: 1AJ7) using AutoDock Tools.

- Score binding poses using Gibbs free energy calculations (ΔG ≤ −8 kcal/mol suggests high affinity) .

- MD Simulations :

- Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD ≤ 2 Å acceptable) .

- QSAR Models :

- Use Gaussian09 to calculate descriptors (e.g., logP, polar surface area) and correlate with IC₅₀ data .

Q. How should researchers address discrepancies in biological activity data across studies using this compound?

Methodological Answer: Contradictions often arise from synthesis variability or assay conditions:

- Reproducibility Checks :

- Assay Optimization :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .

- Report MIC values in triplicate with statistical validation (p < 0.05) .

- Cross-Validation :

Q. What strategies mitigate challenges in characterizing reactive intermediates during synthesis?

Methodological Answer:

- In Situ Monitoring :

- Use FTIR or Raman spectroscopy to track transient species (e.g., imine intermediates in Schiff base reactions) .

- Low-Temperature Quenching :

- LC-MS Analysis :

- Identify short-lived intermediates via high-resolution mass spectrometry (ESI+ mode) .

特性

IUPAC Name |

2,4-dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c7-4-3(12-6(8)9-4)5-10-1-2-11-5/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXNOZYDMRHICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(N=C(S2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。